

ATTO 465 NHS Ester: A Technical Guide for Single-Molecule Detection

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Compound of Interest

Compound Name: ATTO 465 NHS ester

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This in-depth technical guide explores the suitability of **ATTO 465 NHS ester** for single-molecule detection applications. ATTO 465 is a fluorescent dye belonging to the acriflavine family, known for its robust photophysical properties that make it a compelling candidate for high-sensitivity fluorescence experiments.^{[1][2]} This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a critical evaluation of its performance in single-molecule studies.

Core Photophysical and Chemical Properties

ATTO 465 is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.^{[3][4][5]} Its rigid structure minimizes cis-trans isomerization, contributing to its bright and stable fluorescence emission.^[6] The NHS ester derivative is specifically designed for the covalent labeling of primary amines, such as those found on proteins and amino-modified oligonucleotides.^{[1][7]}

Quantitative Data Summary

The key photophysical properties of ATTO 465 are summarized in the table below, providing a quantitative basis for its application in single-molecule detection.

Property	Value	Source(s)
Absorption Maximum (λ_{abs})	453 nm	[1][7][8]
Emission Maximum (λ_{fl})	506 nm	[1][7][8]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][7][8]
Fluorescence Quantum Yield (η_{fl})	75%	[1][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][7][8]
Stokes Shift	53 nm	[1]
Correction Factor (CF ₂₆₀)	1.09	[1][7][8]
Correction Factor (CF ₂₈₀)	0.48	[1][7][8]

Suitability for Single-Molecule Detection

The high quantum yield and molar extinction coefficient of ATTO 465 contribute to its brightness, a critical factor for detecting the faint signals from individual molecules.[7] Furthermore, its notable photostability allows for longer observation times before photobleaching, enabling the study of dynamic processes at the single-molecule level.[3][4] A derivative of ATTO 465, ATTO 465-p, has demonstrated even greater photostability compared to the free dye and other common fluorescent probes like YoPro-1.[9][10][11]

While no dye is perfectly photostable, the characteristics of ATTO 465 make it a suitable choice for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET).[1][12] In smFRET, ATTO 465 can serve as a donor fluorophore when paired with an appropriate acceptor dye.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **ATTO 465 NHS ester** in single-molecule experiments. The following protocols provide a starting point for labeling biomolecules and preparing for single-molecule imaging.

Labeling of Proteins with ATTO 465 NHS Ester

This protocol is designed for labeling proteins with primary amines, such as at the N-terminus or on lysine residues.[1][8]

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. [8] Ensure the protein solution is free of amine-containing substances.[8]
- Dye Preparation: Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[8]
- Labeling Reaction: Add a two-fold molar excess of the dissolved **ATTO 465 NHS ester** to the protein solution.[8] The optimal dye-to-protein ratio may need to be determined empirically.[8]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[6] The first colored band to elute is typically the labeled protein.[6]

Labeling of Amino-Modified Oligonucleotides

This protocol outlines the procedure for labeling oligonucleotides that have been modified to contain a primary amine.[1][8]

Materials:

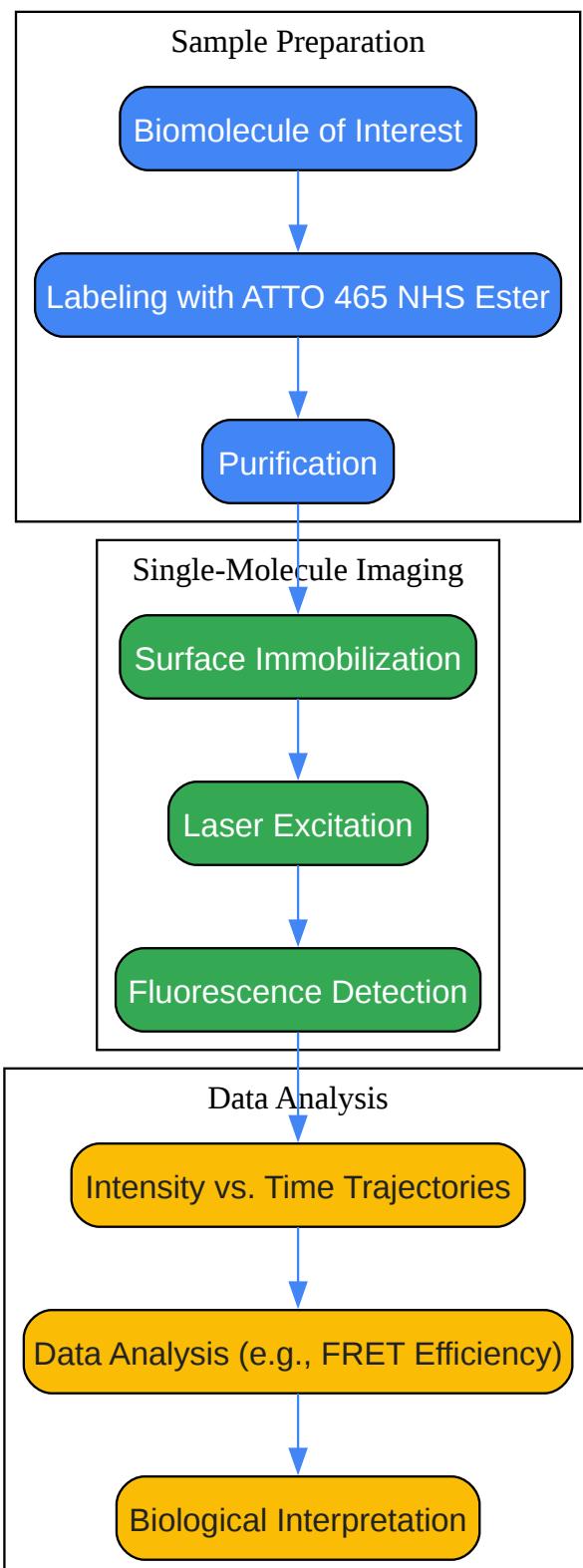
- Amino-modified oligonucleotide
- Labeling Buffer: 0.2 M carbonate buffer, pH 8-9
- **ATTO 465 NHS ester**
- Anhydrous DMF
- Purification system (e.g., HPLC)

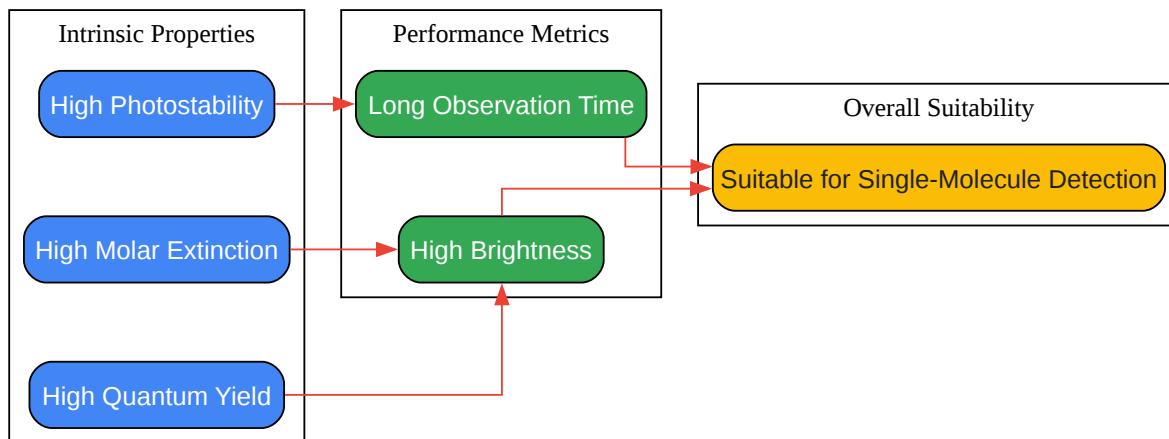
Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.[8]
- Dye Preparation: Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.[8]
- Labeling Reaction: Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the dye solution.[8]
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.[8]
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.[1]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for single-molecule detection and the logical relationships determining the suitability of a fluorophore for such applications.





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